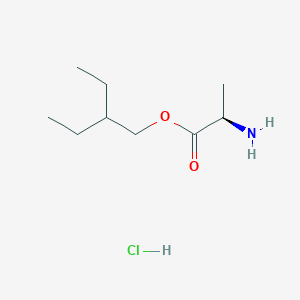
4-(Aminomethyl)-3-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3-methylpyridin-2(1H)-one is a heterocyclic compound with a pyridine ring substituted with an aminomethyl group at the 4-position and a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridin-2(1H)-one with formaldehyde and ammonia or an amine under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. Catalysts and solvents are selected to enhance reaction efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the methyl group at the 3-position, resulting in different chemical properties and reactivity.
3-Methylpyridin-2(1H)-one: Lacks the aminomethyl group, affecting its biological activity and applications.
4-(Aminomethyl)-3-methylpyridine: Similar structure but lacks the carbonyl group, leading to different chemical behavior.
Uniqueness
4-(Aminomethyl)-3-methylpyridin-2(1H)-one is unique due to the presence of both the aminomethyl and methyl groups on the pyridine ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
4-(aminomethyl)-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-6(4-8)2-3-9-7(5)10/h2-3H,4,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
RTOPNUMSDIKCCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CNC1=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)

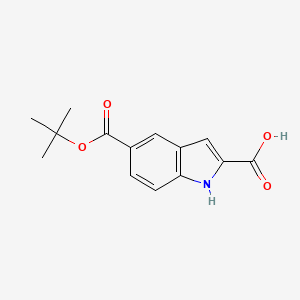
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)
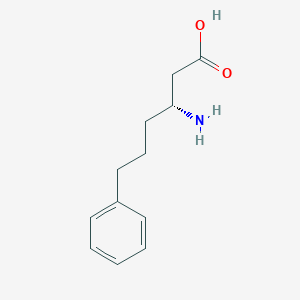
![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)
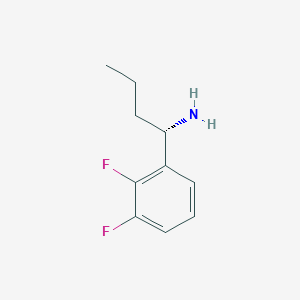

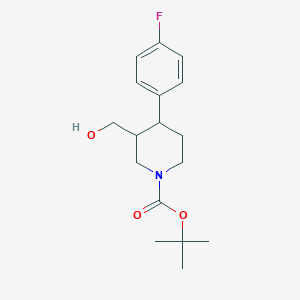


![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)
